5-Ethynyl-3-fluoropyridin-2-amine
CAS No.:
Cat. No.: VC17233743
Molecular Formula: C7H5FN2
Molecular Weight: 136.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5FN2 |
|---|---|
| Molecular Weight | 136.13 g/mol |
| IUPAC Name | 5-ethynyl-3-fluoropyridin-2-amine |
| Standard InChI | InChI=1S/C7H5FN2/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H,(H2,9,10) |
| Standard InChI Key | BLOVIXTYCUIFCQ-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC(=C(N=C1)N)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The molecular formula of 5-ethynyl-3-fluoropyridin-2-amine is C₇H₅FN₂, with a molecular weight of 136.13 g/mol . The pyridine ring is substituted at three positions:
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2-position: Primary amine (-NH₂), which enhances hydrogen-bonding potential.
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3-position: Fluorine atom, imparting electron-withdrawing effects that influence aromatic reactivity.
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5-position: Ethynyl group (-C≡CH), enabling participation in coupling reactions such as Sonogashira or Click chemistry.
The planar pyridine ring and linear ethynyl group create a rigid structure conducive to interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₅FN₂ | |
| Molecular Weight | 136.13 g/mol | |
| Hydrogen Bond Donors | 1 (NH₂) | |
| Hydrogen Bond Acceptors | 3 (N from amine, F) | |
| LogP (Partition Coeff.) | Estimated ~1.2 | * |
*Predicted using fragment-based methods due to limited experimental data.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-ethynyl-3-fluoropyridin-2-amine typically involves sequential functionalization of a pyridine precursor. A representative route includes:
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Fluorination: Introduction of fluorine at the 3-position via halogen exchange (e.g., using KF in the presence of a palladium catalyst).
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Amination: Installation of the amine group at the 2-position through nucleophilic substitution or catalytic amination.
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Ethynylation: Sonogashira coupling with acetylene gas or a protected ethynyl reagent under palladium/copper catalysis.
Critical Reaction Parameters:
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Catalyst System: Pd(PPh₃)₄/CuI in triethylamine.
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Temperature: 60–80°C under inert atmosphere.
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Yield: Reported analogs achieve 65–75% yield after column chromatography.
Industrial Scalability
Batch reactors with controlled temperature and pressure are employed for large-scale production. Continuous-flow systems are under investigation to enhance efficiency and reduce catalyst loading.
Reactivity and Functionalization
Electrophilic Substitution
The fluorine atom directs electrophilic attacks to the 4- and 6-positions of the pyridine ring. For example, nitration yields 5-ethynyl-3-fluoro-4-nitropyridin-2-amine, a precursor for further reductions.
Cross-Coupling Reactions
The ethynyl group participates in:
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Sonogashira Coupling: Forms carbon-carbon bonds with aryl halides, enabling access to extended π-systems.
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Click Chemistry: Reacts with azides to generate triazoles, useful in bioconjugation.
Applications in Medicinal Chemistry
Kinase Inhibition
Fluoropyridines are privileged scaffolds in kinase inhibitor design. The ethynyl group in 5-ethynyl-3-fluoropyridin-2-amine allows modular derivatization to target ATP-binding pockets. For instance, analogs inhibit Trypanosoma brucei kinases with IC₅₀ values <100 nM.
Neuropeptide FF Receptor Antagonism
Structural analogs of this compound exhibit affinity for neuropeptide FF receptors (NPFF1R/NPFF2R), implicated in pain modulation. Modifications to the ethynyl group improve blood-brain barrier penetration.
Table 2: Biological Activity of Analogs
| Derivative | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 5-Ethynyl-3-fluoro-N-(pyridin-3-yl)pyridin-2-amine | NPFF1R | 12 nM | |
| 5-Ethynyl-3-fluoro-pyridin-2-amine-carboxamide | TbCK1 (kinase) | 78 nM |
Comparative Analysis with Related Compounds
5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
The trimethylsilyl (TMS) analog (CAS 866319-01-9) exhibits enhanced stability but reduced reactivity in coupling reactions due to steric hindrance. Removal of the TMS group via fluoride-mediated desilylation yields 5-ethynyl-3-fluoropyridin-2-amine.
3-Fluoro-5-iodopyridin-2-amine
Iodine at the 5-position facilitates cross-coupling but introduces higher molecular weight and potential toxicity.
Future Directions
Targeted Drug Delivery
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) could enhance bioavailability. Preliminary studies show PEGylated derivatives with 40% higher plasma retention.
Computational Modeling
DFT studies to predict reactive sites and optimize substituent effects are ongoing. Machine learning models trained on kinase inhibition data may accelerate lead optimization.
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